Sulfameter
Vue d'ensemble
Description
Sulfameter, also known as Sulfametoxydiazine or 5-Methoxysulfadiazine, is a long-acting sulfonamide antibiotic . It is used for the research of urinary tract infections and leprosy . It has the molecular formula C11H12N4O3S and a molecular weight of 280.3 .
Molecular Structure Analysis
The molecular structure of Sulfameter consists of a benzene ring sulfonamide and a methoxy pyrimidine . The exact structure can be represented as follows: O=S(C1=CC=C(N)C=C1)(NC2=NC=C(OC)C=N2)=O
.
Physical And Chemical Properties Analysis
Sulfameter is a solid substance with a white to off-white color . It has a molecular weight of 280.3 and a chemical formula of C11H12N4O3S .
Applications De Recherche Scientifique
Summary of the Application
Sulfameter, also known as sulfamethazine, is often used in the development of biosensors for the detection of residues in animal-derived foods . The presence of sulfameter residues in meat and other animal-derived foods can cause allergic or toxic reactions in humans and can interfere with intestinal flora by encouraging growth of resistant bacteria .
Methods of Application or Experimental Procedures
A fluorescent aptamer/graphene oxide (GO)–based biosensor was developed to detect sulfameter residues in animal-derived foods . The sulfameter-bound aptamers were identified and screened with an improved GO-SELEX technique using non-immobilizing ssDNA library . After seven rounds of selection, six sulfameter aptamers were sequenced and analyzed for secondary structure, and their affinity and specificity were assessed by binding assays .
Results or Outcomes
The truncated aptamer (SMZ1S: 5′-CGTTAGACG-3′) with a unique stem-loop structure showed the highest affinity (Kd = 24.6 nM) to sulfameter and was used to develop a GO-based fluorescent aptasensor . Under optimal conditions, the fluorescent aptasensor showed low detection limits (0.35 ng/mL) and a wide dynamic linear range (from 2 to 100 ng/mL) . The aptasensor was also validated against real samples spiked with sulfameter, which showed a fluorescence recovery from 93.9 to 108.8% and a coefficient of variation of < 12.7% .
Application in Food Analytical Methods
Summary of the Application
Sulfameter, also known as sulfamethazine, has been used in the development of biosensors for the detection of residues in animal-derived foods . Specifically, it has been used to detect Sulfaquinoxaline (SQX) residues .
Methods of Application or Experimental Procedures
A graphene oxide–based SELEX (GO-SELEX) technique was used to select single-stranded DNA aptamers that specifically bind to SQX . After 8 rounds of selection against SQX, two aptamer candidates were obtained . These candidate aptamers were subjected to binding assays to evaluate their binding affinities and specificities to SQX .
Results or Outcomes
Using the aptamer with the highest affinity as the recognition element, a GO-based fluorescent aptasensor was developed for SQX detection . The aptasensor demonstrated recoveries ranging from 96.6 to 106.7%, suggesting that it holds great potential as a promising tool for sensitive detection of SQX in food safety inspection .
Application in Analytical and Bioanalytical Chemistry
Summary of the Application
Sulfameter has been used in the development of a fluorescent aptamer/graphene oxide (GO)–based biosensor to detect sulfamethazine (SMZ) residues in animal-derived foods .
Methods of Application or Experimental Procedures
The SMZ-bound aptamers were identified and screened with an improved GO-SELEX technique using a non-immobilizing ssDNA library . After seven rounds of selection, six SMZ aptamers were sequenced and analyzed for secondary structure, and their affinity and specificity were assessed by binding assays .
Results or Outcomes
The truncated aptamer with a unique stem-loop structure showed the highest affinity to SMZ and was used to develop a GO-based fluorescent aptasensor . Under optimal conditions, the fluorescent aptasensor showed low detection limits and a wide dynamic linear range . The aptasensor was also validated against real samples spiked with SMZ, which showed a fluorescence recovery from 93.9 to 108.8% and a coefficient of variation of < 12.7% .
Application in Food Analytical Methods
Summary of the Application
Sulfameter, also known as sulfamethazine, has been used in the development of biosensors for the detection of residues in animal-derived foods . Specifically, it has been used to detect Sulfaquinoxaline (SQX) residues .
Methods of Application or Experimental Procedures
A graphene oxide–based SELEX (GO-SELEX) technique was used to select single-stranded DNA aptamers that specifically bind to SQX . After 8 rounds of selection against SQX, two aptamer candidates were obtained . These candidate aptamers were subjected to binding assays to evaluate their binding affinities and specificities to SQX .
Results or Outcomes
Using the aptamer with the highest affinity as the recognition element, a GO-based fluorescent aptasensor was developed for SQX detection . The aptasensor demonstrated recoveries ranging from 96.6 to 106.7%, suggesting that it holds great potential as a promising tool for sensitive detection of SQX in food safety inspection .
Application in Analytical and Bioanalytical Chemistry
Summary of the Application
Sulfameter has been used in the development of a fluorescent aptamer/graphene oxide (GO)–based biosensor to detect sulfamethazine (SMZ) residues in animal-derived foods .
Methods of Application or Experimental Procedures
The SMZ-bound aptamers were identified and screened with an improved GO-SELEX technique using a non-immobilizing ssDNA library . After seven rounds of selection, six SMZ aptamers were sequenced and analyzed for secondary structure, and their affinity and specificity were assessed by binding assays .
Results or Outcomes
The truncated aptamer with a unique stem-loop structure showed the highest affinity to SMZ and was used to develop a GO-based fluorescent aptasensor . Under optimal conditions, the fluorescent aptasensor showed low detection limits and a wide dynamic linear range . The aptasensor was also validated against real samples spiked with SMZ, which showed a fluorescence recovery from 93.9 to 108.8% and a coefficient of variation of < 12.7% .
Safety And Hazards
Propriétés
IUPAC Name |
4-amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTONYMQFTZPKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023613 | |
Record name | Sulfameter | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855817 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Sulfameter | |
CAS RN |
651-06-9 | |
Record name | Sulfamethoxydiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=651-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfameter [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfameter | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06821 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | sulfameter | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757874 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfameter | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfametoxydiazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.438 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFAMETER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L179F09D6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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